diisobutyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate
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Overview
Description
diisobutyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate is a complex organic compound with a unique structure that includes a pyridine ring and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diisobutyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate typically involves the reaction of diisobutyl malonate with 4-hydroxy-4-methyl-2-pyridin-3-ylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated control systems .
Chemical Reactions Analysis
Types of Reactions
diisobutyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups attached to the pyridine ring.
Scientific Research Applications
diisobutyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which diisobutyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Di-tert-butyl 4-hydroxy-4-methyl-6-oxo-2-pyridin-2-ylcyclohexane-1,3-dicarboxylate
- Dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate
- Diisobutyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate
Uniqueness
What sets diisobutyl 4-hydroxy-4-methyl-6-oxo-2-(3-pyridinyl)-1,3-cyclohexanedicarboxylate apart is its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1005066-47-6 |
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Molecular Formula |
C22H31NO6 |
Molecular Weight |
405.5g/mol |
IUPAC Name |
bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C22H31NO6/c1-13(2)11-28-20(25)18-16(24)9-22(5,27)19(21(26)29-12-14(3)4)17(18)15-7-6-8-23-10-15/h6-8,10,13-14,17-19,27H,9,11-12H2,1-5H3 |
InChI Key |
LMKUOKKDOOIZLE-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CN=CC=C2 |
Canonical SMILES |
CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CN=CC=C2 |
Origin of Product |
United States |
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